
4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that contains a thiophene ring and a triazine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, which is known for its biological activity, and the triazine ring, which is commonly found in herbicides and other bioactive molecules, makes this compound a promising candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 3-chloro-4-methylthiophene, under acidic or basic conditions.
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with an amine, such as 4-methylthiophen-3-amine, under controlled temperature and pH conditions.
Coupling of the Rings: The final step involves coupling the thiophene and triazine rings through a nucleophilic substitution reaction, where the chlorine atom on the triazine ring is replaced by the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced to form dihydrotriazines.
Substitution: The chlorine atom on the triazine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines, depending on the nucleophile used.
科学研究应用
4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Material Science: The compound can be used in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new herbicides and pesticides due to its structural similarity to other bioactive triazines.
作用机制
The mechanism of action of 4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring can interact with hydrophobic pockets in proteins, while the triazine ring can form hydrogen bonds and other non-covalent interactions with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-6-(4-methylphenyl)-1,3,5-triazin-2-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
4-Chloro-6-(4-methylthio)-1,3,5-triazin-2-amine: Similar structure but with a methylthio group instead of a thiophene ring.
4-Chloro-6-(4-methylpyridin-3-YL)-1,3,5-triazin-2-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-Chloro-6-(4-methylthiophen-3-YL)-1,3,5-triazin-2-amine imparts unique electronic and steric properties, which can enhance its biological activity and selectivity compared to similar compounds. The sulfur atom in the thiophene ring can participate in additional non-covalent interactions, such as sulfur-π interactions, which can further modulate the compound’s activity.
属性
分子式 |
C8H7ClN4S |
|---|---|
分子量 |
226.69 g/mol |
IUPAC 名称 |
4-chloro-6-(4-methylthiophen-3-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H7ClN4S/c1-4-2-14-3-5(4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13) |
InChI 键 |
NMJAFZQXOGGDEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC=C1C2=NC(=NC(=N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


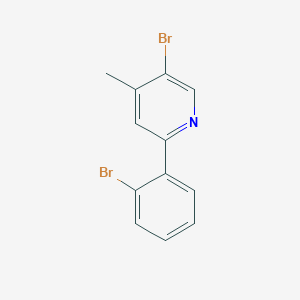
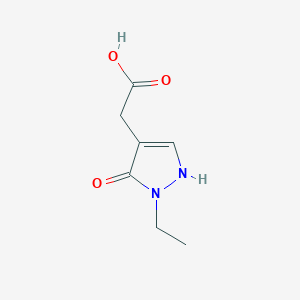
![1-methyl-4-{octahydropyrrolo[3,4-b]pyrrole-5-carbonyl}-1H-pyrazole](/img/structure/B13226798.png)
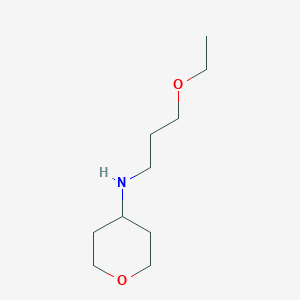
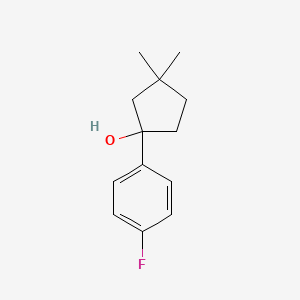
![3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B13226818.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13226838.png)
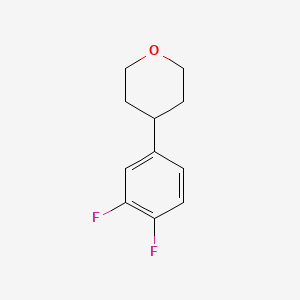
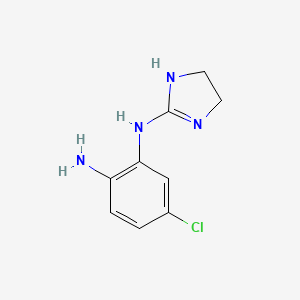
![5-{[(Tert-butoxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13226856.png)


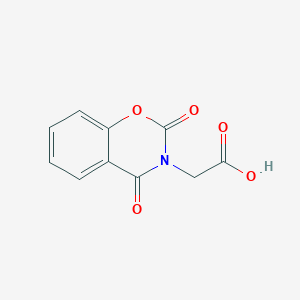
![1-[2-(methylsulfanyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13226882.png)
